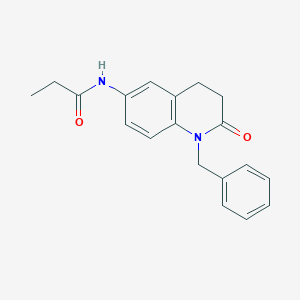

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted with a benzyl group at the 1-position, a ketone at the 2-position, and a propanamide moiety at the 6-position. The benzyl and 2-oxo groups distinguish it from similar compounds, influencing electronic characteristics, solubility, and biological interactions.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-18(22)20-16-9-10-17-15(12-16)8-11-19(23)21(17)13-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOFBCMONOGXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Biltz synthesis, which involves the reaction of aniline derivatives with β-ketoesters under acidic conditions. The benzyl group is then introduced through a Friedel-Crafts alkylation, followed by the formation of the amide bond using propanoic acid or its derivatives.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines:

Acidic Hydrolysis :

-

Conditions: 6M HCl, reflux for 8–12 hours.

-

Yield: ~70–85% for related tetrahydroquinoline amides.

Basic Hydrolysis :

-

Conditions: 2M NaOH, 80°C, 4–6 hours.

Nucleophilic Substitution

The oxo group at position 2 and the benzyl substituent participate in nucleophilic substitutions:

Benzyl Group Replacement :

-

Reacts with thiols or amines under Pd-catalyzed coupling to form derivatives.

-

Example: Reaction with 4-methoxybenzenethiol yields sulfur-linked analogs (yield: 60–75%).

Oxo Group Reactivity :

-

The ketone undergoes condensation with hydrazines to form hydrazones.

-

Conditions: Ethanol, 60°C, 3 hours (yield: 55–80%).

Oxidation and Reduction

Oxidation of the Tetrahydroquinoline Core :

-

Treatment with KMnO₄ oxidizes the tetrahydroquinoline ring to a quinoline derivative.

-

Conditions: Aqueous KMnO₄, H₂SO₄, 0–5°C.

Reduction of the Amide Group :

-

LiAlH₄ reduces the amide to a secondary amine:

-

Yield: 65–90% for structurally similar compounds.

Functionalization via Electrophilic Aromatic Substitution

The quinoline core’s aromatic ring undergoes electrophilic substitution:

Nitration :

Sulfonation :

-

SO₃ in H₂SO₄ adds sulfonic acid groups, enhancing water solubility.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Suzuki Coupling :

-

Reacts with arylboronic acids to introduce aryl groups at position 6.

-

Catalyst: Pd(PPh₃)₄; base: K₂CO₃; solvent: DMF/H₂O.

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via a tetrahedral intermediate, with acid catalysis protonating the carbonyl oxygen.

-

Oxidation : The tetrahydroquinoline ring’s electron-rich nature facilitates radical-mediated oxidation pathways.

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>100°C) leads to decomposition of the amide group.

-

Photoreactivity : UV exposure induces ring-opening in tetrahydroquinoline derivatives.

Scientific Research Applications

Research has indicated that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide exhibits significant biological activities. Its potential targets include:

Potential Biological Targets:

- Enzymatic Inhibition : It may inhibit specific enzymes such as kinases by competing with adenosine triphosphate for binding at their active sites.

- Neuroprotective Effects : Some studies suggest it may modulate signaling pathways related to neuroprotection and inflammation.

- Anticancer Properties : Preliminary findings indicate possible anticancer effects due to its ability to disrupt cellular signaling pathways relevant to tumor growth .

Therapeutic Applications

The unique structural features of this compound suggest several potential therapeutic applications:

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

- Neuroprotective Studies : A study demonstrated that derivatives of tetrahydroquinoline exhibited significant inhibition against monoamine oxidase B (MAO-B), suggesting potential in treating neurodegenerative diseases .

- Antimicrobial Activity : Compounds with similar structures have shown promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa in antimicrobial assays .

Mechanism of Action

The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Data Table: Key Comparators

*Estimated based on structural similarities.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a benzyl substituent and an oxo group, contributing to its diverse biological interactions. The molecular formula is , with a molecular weight of 362.47 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C23 H26 N2 O2 |

| Molecular Weight | 362.47 g/mol |

| LogP (Partition Coefficient) | 4.7155 |

| Polar Surface Area | 38.902 Ų |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroquinoline Core : This can be achieved through a Pfitzinger reaction involving isatin derivatives and aromatic aldehydes.

- Benzylation : The core structure is benzylated using benzyl bromide in the presence of a base.

- Amidation : The final step involves reacting the benzylated intermediate with propanoyl chloride to yield the desired amide .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit specific enzymes by binding to their active sites, similar to other compounds in its class. Notably, it may compete with adenosine triphosphate (ATP) for binding sites on kinases, disrupting critical cellular signaling pathways .

Potential Biological Activities

- Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity by inducing apoptosis in cancer cells through multiple pathways.

- Antimicrobial Activity : The compound shows promise against various bacterial strains, potentially functioning as an antibiotic by inhibiting bacterial growth mechanisms.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

- Anticancer Activity : A study demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxic effects against glioma cells while sparing normal astrocytes from toxicity. This selectivity suggests that modifications on the tetrahydroquinoline scaffold could enhance therapeutic profiles .

- Enzyme Inhibition Studies : Research has shown that similar structures can inhibit key enzymes involved in cancer progression and metabolic disorders. For instance, compounds with similar scaffolds were effective in inhibiting kinases associated with cancer cell proliferation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide | Sulfonamide moiety enhances interaction | Potential anticancer properties |

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-cyclohexanecarboxamide | Cyclohexane ring adds steric bulk | Antimicrobial and anticancer effects |

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-furan-2-carboxamide | Furan ring alters reactivity | Enhanced solubility and bioavailability |

Q & A

Q. How can the synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters:

- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate amide coupling but risk side reactions. Lower temperatures (e.g., 0–5°C) are preferable for sensitive intermediates .

- Catalysts : Use coupling agents like EDC/HOBt for amide bond formation to minimize racemization .

- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the compound with >95% purity .

Q. What analytical techniques are critical for characterizing this compound and confirming its structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl group at N1, propanamide at C6) and detects impurities .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₁N₂O₂) and identifies fragmentation patterns .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolves 3D conformation, particularly the planarity of the tetrahydroquinoline ring .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Test against kinases or proteases (e.g., PARP-1) via fluorometric assays, comparing inhibition to reference compounds (e.g., Olaparib) .

- Receptor binding : Radioligand displacement assays (e.g., for ABA receptors) quantify binding affinity (Ki) .

Q. What strategies improve solubility and formulation for in vitro studies?

Methodological Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture media .

- Cyclodextrin complexes : Enhance aqueous solubility via β-cyclodextrin inclusion .

- Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability and reduce cytotoxicity .

Q. How stable is this compound under varying pH and storage conditions?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. The tetrahydroquinoline core is stable in neutral buffers but degrades under strong acids/bases .

- Storage : Store lyophilized powder at −20°C under argon to prevent oxidation of the 2-oxo group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified benzyl (e.g., 4-fluoro, 3-nitro) or propanamide (e.g., cyclopropyl, tert-butyl) groups. Compare activity in kinase inhibition assays .

- Scaffold hopping : Replace tetrahydroquinoline with isoquinoline or indole cores to evaluate target selectivity .

- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- X-ray co-crystallization : Resolve ligand-receptor complexes (e.g., with PYL2 ABA receptors) to identify key hydrogen bonds and hydrophobic interactions .

- Kinetic assays : Measure enzyme inhibition kinetics (Km, Vmax) to distinguish competitive vs. non-competitive mechanisms .

- Transcriptomics : Perform RNA-seq on treated cells to map downstream pathways (e.g., apoptosis, cell cycle arrest) .

Q. How should contradictory data on the compound’s biological activity be reconciled?

Methodological Answer:

- Assay standardization : Replicate studies using identical cell lines (ATCC-validated), passage numbers, and serum conditions .

- Off-target profiling : Screen against a panel of 50+ kinases/proteases to identify promiscuity or selectivity .

- Meta-analysis : Compare datasets from orthogonal methods (e.g., in vitro vs. in silico docking) to resolve discrepancies .

Q. What methodologies assess metabolic stability and potential toxicity?

Methodological Answer:

- Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound depletion via LC-MS/MS .

- Reactive metabolite screening : Trapping studies with glutathione or KCN detect electrophilic intermediates .

- hERG inhibition : Patch-clamp assays evaluate cardiac toxicity risks (IC₅₀ >10 µM desirable) .

Q. How can in vivo efficacy be evaluated in disease models?

Methodological Answer:

- Xenograft models : Administer intraperitoneally (10–20 mg/kg, daily) in nude mice with MDA-MB-231 tumors; monitor tumor volume via caliper measurements .

- Pharmacokinetics : Conduct IV/PO dosing in rats to calculate AUC, Cmax, and half-life .

- Toxicology : Perform 28-day repeat-dose studies (OECD 407) to assess hepatorenal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.